4-Amino-2-(dimethylamino)phenol
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Overview
Description
4-Amino-2-(dimethylamino)phenol is an aromatic compound that contains both phenol and amine functional groups. It has the molecular formula C₈H₁₁NO and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its role as an antidote for cyanide poisoning and its effectiveness in treating hydrogen sulfide toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(dimethylamino)phenol typically involves the reduction of Schiff bases. One common method is the reduction of 4-(dimethylamino)benzaldehyde with sodium borohydride in the presence of a suitable solvent. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials, such as 4-(dimethylamino)benzaldehyde and reducing agents like sodium borohydride, are fed into the reactor under controlled conditions to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced derivatives.
Substitution: Various substituted phenols and amines.
Scientific Research Applications
4-Amino-2-(dimethylamino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on cellular respiration and enzyme activity.
Industry: The compound is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The primary mechanism of action of 4-Amino-2-(dimethylamino)phenol involves the generation of methemoglobin. This compound converts hemoglobin to methemoglobin, which can then bind to cyanide ions, thereby preventing cyanide from inhibiting cytochrome oxidase in the mitochondrial electron transport chain. This allows for the restoration of normal cellular respiration .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminophenol: Similar in structure but lacks the amino group at the 2-position.
4-Aminophenol: Lacks the dimethylamino group.
2-Methoxy-5-(phenylamino)methyl)phenol: Contains a methoxy group instead of a dimethylamino group
Uniqueness
4-Amino-2-(dimethylamino)phenol is unique due to its dual functional groups (phenol and amine), which allow it to participate in a wide range of chemical reactions. Its ability to generate methemoglobin makes it particularly valuable as an antidote for cyanide poisoning .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-amino-2-(dimethylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-10(2)7-5-6(9)3-4-8(7)11/h3-5,11H,9H2,1-2H3 |
InChI Key |
JJJPFRLCEGXGLV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)N)O |
Origin of Product |
United States |
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